![molecular formula C15H20ClNO3 B6716386 4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B6716386.png)
4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide is a synthetic organic compound with a complex molecular structure. This compound is characterized by the presence of a chloro group, a methoxy group, and an oxolane ring attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-chloro-2-methylbenzoic acid with an appropriate amine under acidic conditions.
Introduction of the Oxolane Ring: The oxolane ring is introduced through a nucleophilic substitution reaction, where the amine group is reacted with an oxirane derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-[2-hydroxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
4-chloro-N-[2-methoxy-1-(tetrahydrofuran-2-yl)ethyl]-2-methylbenzamide: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide is unique due to the presence of the methoxy group and the oxolane ring, which confer specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
4-chloro-N-[2-methoxy-1-(oxolan-2-yl)ethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-10-8-11(16)5-6-12(10)15(18)17-13(9-19-2)14-4-3-7-20-14/h5-6,8,13-14H,3-4,7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVOLENKCCBMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)NC(COC)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Tert-butylmorpholin-4-yl)-[2-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6716303.png)
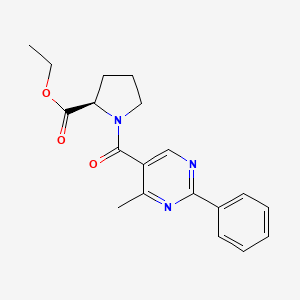
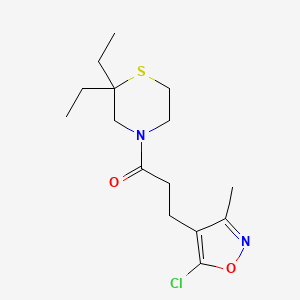
![2-acetamido-N-[2-oxo-2-[[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]amino]ethyl]acetamide](/img/structure/B6716335.png)
![N-[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6716336.png)
![1-[2-[4-(2,6-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-3-methylurea](/img/structure/B6716339.png)
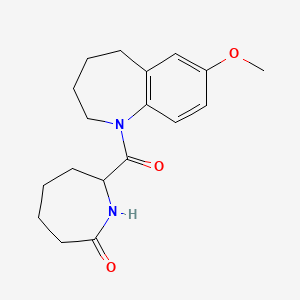
![N-[2-(4-hydroxy-3,5-dimethylphenyl)ethyl]-3-(oxan-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6716343.png)
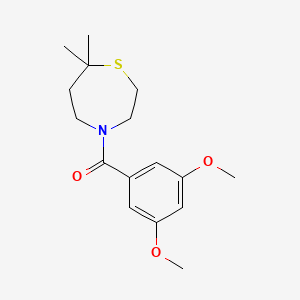
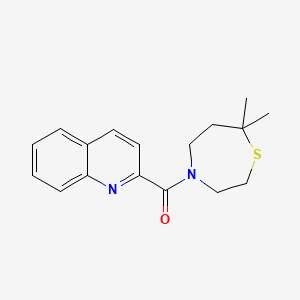
![methyl (1S,3R)-3-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]cyclopentane-1-carboxylate](/img/structure/B6716382.png)

![N-[1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-propan-2-ylpyrazole-4-carboxamide](/img/structure/B6716409.png)
![5-chloro-N-[1-(2-hydroxycyclohexyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6716411.png)
